Cas no 2091718-29-3 (4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine)

4-(5-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine and pyrazole core with a reactive chloromethyl substituent. This structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The chloromethyl group offers a convenient site for further functionalization through nucleophilic substitution or cross-coupling reactions, enabling the introduction of diverse moieties. Its stability under standard conditions and compatibility with various reaction conditions enhance its utility in multi-step synthetic routes. The compound’s well-defined reactivity profile and structural modularity make it valuable for researchers designing novel bioactive molecules or advanced materials.
4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine structure
2091718-29-3 structure
Product Name:4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine
CAS No:2091718-29-3
MF:C10H10ClN3
MW:207.659500598907
CID:5722975
PubChem ID:121210889
Update Time:2025-06-10

4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2091718-29-3
    • F2198-0603
    • AKOS026720983
    • 4-[5-(chloromethyl)-1-methylpyrazol-3-yl]pyridine
    • 4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine
    • Pyridine, 4-[5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]-
    • Inchi: 1S/C10H10ClN3/c1-14-9(7-11)6-10(13-14)8-2-4-12-5-3-8/h2-6H,7H2,1H3
    • InChI Key: RPVAPSQHVXYMRB-UHFFFAOYSA-N
    • SMILES: ClCC1=CC(C2C=CN=CC=2)=NN1C

Computed Properties

  • Exact Mass: 207.0563250g/mol
  • Monoisotopic Mass: 207.0563250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 30.7Ų

Experimental Properties

  • Density: 1.25±0.1 g/cm3(Predicted)
  • Boiling Point: 347.9±32.0 °C(Predicted)
  • pka: 3.59±0.10(Predicted)

4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine Pricemore >>

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Additional information on 4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine

Recent Advances in the Study of 4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine (CAS: 2091718-29-3)

The compound 4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine (CAS: 2091718-29-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its pyrazole and pyridine moieties, exhibits unique chemical properties that make it a promising candidate for various pharmaceutical applications. Recent studies have focused on its synthesis, structural modifications, and potential biological activities, particularly in the context of drug discovery and development.

One of the key areas of research involves the exploration of 4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine as a versatile building block for the synthesis of novel bioactive molecules. The chloromethyl group at the 5-position of the pyrazole ring provides a reactive site for further functionalization, enabling the introduction of diverse substituents. This flexibility has been leveraged to design and synthesize libraries of derivatives with enhanced pharmacological properties. Recent publications highlight the successful application of this compound in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs.

In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of 4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine derivatives as potent inhibitors of protein kinases involved in cancer progression. The study utilized structure-activity relationship (SAR) analysis to identify key structural features that contribute to inhibitory activity. Notably, the introduction of electron-withdrawing groups at specific positions of the pyridine ring significantly enhanced binding affinity to the target kinases. These findings underscore the potential of this compound as a scaffold for the development of next-generation anticancer therapeutics.

Another notable advancement is the application of 4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine in the design of antimicrobial agents. A recent study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of derivatives with potent activity against multidrug-resistant bacterial strains. The chloromethyl group was strategically utilized to introduce thiol-containing moieties, resulting in compounds with improved membrane permeability and target specificity. These derivatives exhibited minimal cytotoxicity against mammalian cells, highlighting their potential as safe and effective antimicrobial agents.

Beyond its applications in drug discovery, 4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine has also been investigated for its role in chemical biology. Researchers have employed this compound as a molecular probe to study protein-ligand interactions and cellular signaling pathways. Its ability to form stable covalent bonds with nucleophilic residues in proteins makes it a valuable tool for target identification and validation. Recent work in this area has provided insights into the mechanistic basis of various diseases, paving the way for the development of targeted therapies.

In conclusion, the compound 4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine (CAS: 2091718-29-3) represents a promising scaffold for the development of novel therapeutic agents and chemical probes. Its versatility, combined with recent advancements in synthetic methodologies and biological evaluations, positions it as a key player in the field of chemical biology and medicinal chemistry. Future research is expected to further explore its potential, particularly in addressing unmet medical needs and advancing our understanding of complex biological systems.

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